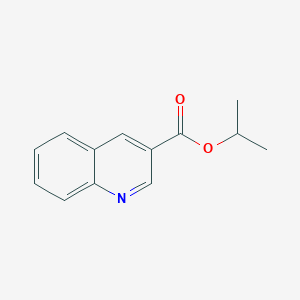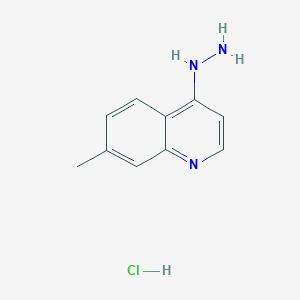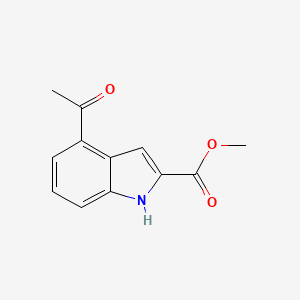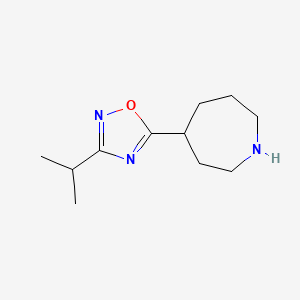
Isopropyl quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl quinoline-3-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
准备方法
The synthesis of isopropyl quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often involve the use of catalysts such as metal salts, Lewis acids, or Brønsted acids . Industrial production methods may employ greener and more sustainable processes, such as microwave-assisted synthesis or the use of ionic liquids .
化学反应分析
Isopropyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce quinoline-3-carbinol .
科学研究应用
Isopropyl quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of isopropyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Isopropyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl quinoline-3-carboxylate
- Methyl quinoline-3-carboxylate
- 2-Chloroquinoline-3-carboxylate
These compounds share similar chemical structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . This compound is unique due to its specific isopropyl group, which can influence its solubility, stability, and interaction with biological targets .
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
propan-2-yl quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9(2)16-13(15)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3 |
InChI 键 |
YVGXIZNFMBLYND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)
![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)



![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)
